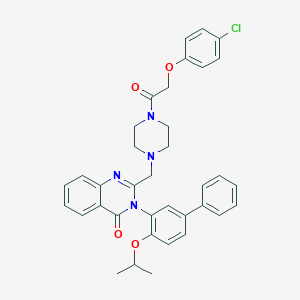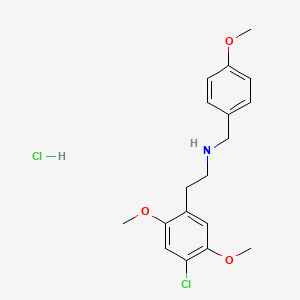![molecular formula C41H78O6 B3026225 Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester
Descripción general
Descripción
1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol es un compuesto de triacilglicerol que contiene ácido palmítico, ácido esteárico y ácido butírico en las posiciones sn-1, sn-2 y sn-3, respectivamente . Este compuesto se utiliza a menudo en la investigación de bioquímica lipídica para determinar la estereoespecificidad y la tiposelectividad de las lipasas .
Métodos De Preparación
La síntesis de 1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol implica la esterificación de glicerol con ácido palmítico, ácido esteárico y ácido butírico. La reacción normalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluenosulfónico, y se lleva a cabo en condiciones de reflujo . Los métodos de producción industrial pueden implicar procesos enzimáticos que utilizan lipasas para lograr la esterificación regioselectiva .
Análisis De Reacciones Químicas
1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol sufre varias reacciones químicas, que incluyen:
Transesterificación: Esta reacción implica el intercambio de los grupos éster con alcoholes, produciendo nuevos ésteres y glicerol.
Los reactivos y condiciones comunes para estas reacciones incluyen agua y ácidos para la hidrólisis, oxígeno o peróxidos para la oxidación, y alcoholes con catalizadores para la transesterificación .
Aplicaciones Científicas De Investigación
1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:
Bioquímica lipídica: Se utiliza para estudiar la estereoespecificidad y la tiposelectividad de las lipasas.
Desarrollo farmacéutico: El compuesto sirve como sustrato modelo para desarrollar inhibidores de lipasas y otros fármacos relacionados con los lípidos.
Ciencia nutricional: Se utiliza para investigar las vías metabólicas de los triacilgliceroles y su impacto en la salud.
Aplicaciones industriales: El compuesto se utiliza en la formulación de varios productos a base de lípidos, incluidos cosméticos y aditivos alimentarios.
Mecanismo De Acción
El mecanismo de acción de 1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol implica su interacción con las lipasas, que hidrolizan los enlaces éster para liberar ácidos grasos libres y glicerol . Estos ácidos grasos libres pueden participar luego en varias vías metabólicas, influenciando los procesos celulares y la producción de energía .
Comparación Con Compuestos Similares
1-Palmitoil-2-Estearoil-3-Butil-rac-glicerol es único debido a su combinación específica de ácidos grasos. Los compuestos similares incluyen:
1-Palmitoil-2-Oleoil-3-Estearoil-rac-glicerol: Contiene ácido oleico en lugar de ácido butírico.
1-Palmitoil-2-Linoleoil-3-Estearoil-rac-glicerol: Contiene ácido linoleico en lugar de ácido butírico.
Estos compuestos similares difieren en su composición de ácidos grasos, lo que puede influir en sus propiedades físicas y actividades biológicas .
Propiedades
IUPAC Name |
(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDICJGWYEVKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


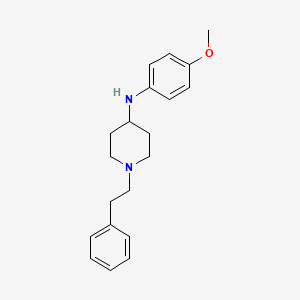
![1-[3-[2-[bis(trideuteriomethyl)amino]ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;butanedioic acid](/img/structure/B3026145.png)

![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B3026147.png)
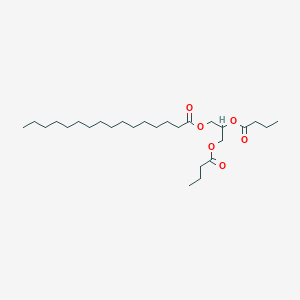
![(2S,3R,4E)-2-amino-13-[3-(4-pentyn-1-yl)-3H-diazirin-3-yl]-4-tridecene-1,3-diol](/img/structure/B3026149.png)
![Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026150.png)
![(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-((R)-5-(benzyloxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triyl tris(2-((S)-2-amino-3-methylbutanamido)acetate)](/img/structure/B3026152.png)
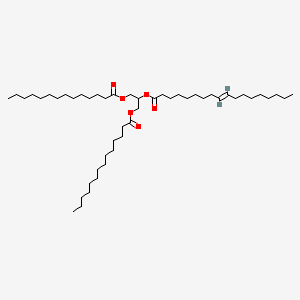
![Eicosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026156.png)
![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)
![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)
